molecular formula C16H14N2O2 B14161229 1,3-Butanedione, 1-phenyl-2-(phenylazo)- CAS No. 3701-21-1

1,3-Butanedione, 1-phenyl-2-(phenylazo)-

Cat. No.: B14161229
CAS No.: 3701-21-1
M. Wt: 266.29 g/mol
InChI Key: IYQNVBHDXQWDIS-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-phenyl-2-(phenylazo)-, also known as 1-phenyl-2-(phenylazo)-1,3-butanedione, is an organic compound with the molecular formula C16H14N2O2. This compound is characterized by the presence of both a diketone and an azo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be synthesized through the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-phenyl-2-(phenylazo)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The diketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the diketone group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced azo compounds.

    Substitution: Various substituted diketones and related compounds.

Scientific Research Applications

1,3-Butanedione, 1-phenyl-2-(phenylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The diketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be compared with other similar compounds such as:

    1-Phenyl-1,3-butanedione: Lacks the azo group, making it less versatile in certain reactions.

    Benzoylacetone: Another diketone compound, but without the azo functionality.

    Acetoacetophenone: Similar structure but different reactivity due to the absence of the azo group.

The presence of both the diketone and azo groups in 1,3-Butanedione, 1-phenyl-2-(phenylazo)- makes it unique and highly versatile in various chemical and biological applications.

Properties

CAS No.

3701-21-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-phenyl-2-phenyldiazenylbutane-1,3-dione

InChI

InChI=1S/C16H14N2O2/c1-12(19)15(16(20)13-8-4-2-5-9-13)18-17-14-10-6-3-7-11-14/h2-11,15H,1H3

InChI Key

IYQNVBHDXQWDIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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